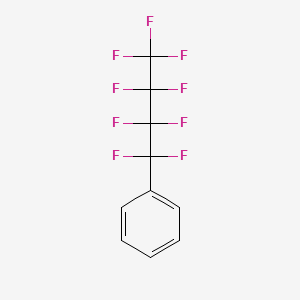

Benzene, (nonafluorobutyl)-

Description

Contextualizing Benzene (B151609), (nonafluorobutyl)- within Advanced Fluorocarbon Chemistry

Benzene, (nonafluorobutyl)-, with the chemical formula C₁₀H₅F₉, is a specialized organic compound that features a benzene ring attached to a nonafluorobutyl group. smolecule.com This structure places it at the intersection of aromatic and fluorocarbon chemistry. The aromatic ring provides a scaffold for various chemical transformations, while the highly fluorinated nonafluorobutyl chain imparts properties characteristic of fluorocarbons, such as high density and low surface energy. numberanalytics.commdpi.comontosight.ai This unique combination of an aromatic system and a perfluorinated side chain influences its reactivity and potential applications, distinguishing it from both simple benzene derivatives and fully fluorinated alkanes. numberanalytics.com In the broader context of advanced fluorocarbon chemistry, Benzene, (nonafluorobutyl)- serves as a key building block for the synthesis of more complex fluorinated molecules and materials. numberanalytics.comnih.govrsc.org

Historical Trajectories and Modern Developments in Fluorinated Aromatic Compound Synthesis

The synthesis of fluorinated aromatic compounds has a rich history, dating back to the early 20th century. numberanalytics.com Initial methods were often challenging due to the high reactivity of fluorine and the limited availability of effective fluorinating agents. numberanalytics.com A landmark in this field was the Balz-Schiemann reaction, discovered in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of aryl diazonium tetrafluoroborates. nih.gov Another significant early development was the use of halogen exchange reactions, such as the Halex process, where chlorine or bromine atoms on an aromatic ring are substituted with fluorine using a fluoride (B91410) salt like potassium fluoride. nih.gov

The Swarts reaction, first reported in the late 19th century for the synthesis of compounds with fluorinated side chains, laid the groundwork for producing molecules like benzotrichloride, which could be subsequently fluorinated. nih.gov Direct fluorination of aromatic compounds with elemental fluorine was historically difficult to control, often leading to decomposition or explosions. nih.gov

Modern synthetic chemistry has brought forth a host of more sophisticated and selective methods for creating fluorinated aromatics. The development of new electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor, has enabled the direct and controlled fluorination of a wide range of aromatic compounds under milder conditions. numberanalytics.combeilstein-journals.orgbeilstein-journals.org Transition metal-catalyzed reactions, particularly those involving palladium and copper, have also become powerful tools for forming carbon-fluorine bonds and for the perfluoroalkylation of arenes. researchgate.netrsc.org These modern techniques offer greater efficiency, regioselectivity, and functional group tolerance, expanding the accessibility and diversity of fluorinated aromatic compounds for research and industrial applications. numberanalytics.comresearchgate.netrsc.org

Methodological Approaches to Investigating Organofluorine Compounds

Mass spectrometry (MS) is another indispensable tool for the analysis of fluorinated molecules. rsc.orgnist.gov It allows for the determination of molecular weight and fragmentation patterns, which can help in identifying the compound and deducing its structure. rsc.orgnist.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often employed to separate and identify organofluorine compounds in complex mixtures. nih.govgoogle.com

Physicochemical Properties of Benzene, (nonafluorobutyl)- and Related Compounds

| Property | Benzene, (nonafluorobutyl)- | Methoxyperfluorobutane (Analogue) | Ethyl nonafluorobutyl ether (Analogue) |

| Molecular Formula | C₁₀H₅F₉ | C₅H₃F₉O | C₆H₅F₉O |

| Molecular Weight | 296.13 g/mol smolecule.com | 250.06 g/mol sigmaaldrich.com | 264.089 g/mol echemi.com |

| Boiling Point | Data not available | 60 °C sigmaaldrich.comchemicalbook.comchemicalbook.com | 76 °C echemi.com |

| Density | Data not available | 1.52 g/mL at 25 °C sigmaaldrich.com | 1.43 g/cm³ at 25 °C echemi.com |

| Refractive Index | Data not available | n20/D 1.3 sigmaaldrich.comchemicalbook.com | n20/D 1.282 echemi.com |

Spectroscopic Data Interpretation for Benzene, (nonafluorobutyl)-

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene ring. |

| ¹⁹F NMR | Complex multiplets due to C-F and F-F couplings within the nonafluorobutyl chain. The chemical shifts would be characteristic of a perfluoroalkyl group attached to an aromatic ring. numberanalytics.comnumberanalytics.comwikipedia.org |

| ¹³C NMR | Signals for the carbon atoms of the benzene ring and the nonafluorobutyl chain. The carbons attached to fluorine will show characteristic splitting patterns (C-F coupling). |

| IR Spectroscopy | Strong absorption bands characteristic of C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. Absorptions corresponding to the aromatic C-H and C=C stretching will also be present. rsc.org |

| Mass Spectrometry | A molecular ion peak at m/z 296. Fragmentation would likely involve the loss of fluorine atoms and cleavage of the nonafluorobutyl chain, with characteristic perfluoroalkyl fragment ions. nist.gov |

Significance of Benzene, (nonafluorobutyl)- in Specialized Chemical Investigations

The unique properties of Benzene, (nonafluorobutyl)- make it a compound of interest in several specialized areas of chemical research. Its highly fluorinated tail and aromatic head group suggest its potential use as a fluorinated surfactant. numberanalytics.comontosight.aigoogle.comdiva-portal.org Fluorosurfactants are known for their ability to significantly lower surface tension and for their high thermal and chemical stability, making them valuable in applications such as coatings, and in the formulation of specialty chemicals. numberanalytics.comontosight.ai

Furthermore, Benzene, (nonafluorobutyl)- serves as a valuable intermediate or building block in the synthesis of more complex fluorinated molecules. numberanalytics.comrsc.org The benzene ring can be further functionalized through electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of other chemical groups. numberanalytics.com The nonafluorobutyl group, being a strong electron-withdrawing group, will influence the regioselectivity of these reactions. This allows for the construction of a diverse range of fluorinated compounds with tailored properties for applications in materials science and medicinal chemistry. For instance, the incorporation of perfluoroalkyl chains can enhance the lipophilicity and metabolic stability of drug candidates. In materials science, such compounds can be precursors to fluorinated liquid crystals or polymers with specific optical or electronic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F9/c11-7(12,6-4-2-1-3-5-6)8(13,14)9(15,16)10(17,18)19/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACASBRIKDMTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454425 | |

| Record name | (Nonafluorobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-75-6 | |

| Record name | (Nonafluorobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, Nonafluorobutyl

Advanced Alkylation Strategies in Aromatic Fluorination

The direct introduction of a nonafluorobutyl group onto a benzene (B151609) ring presents a significant synthetic challenge. Traditional Friedel-Crafts alkylation methods often fall short due to the electron-withdrawing nature of perfluoroalkyl halides, which deactivates them towards electrophilic aromatic substitution. Consequently, more advanced and potent strategies have been developed to facilitate this transformation.

Friedel-Crafts Alkylation Mechanisms and Catalytic Enhancements for Nonafluorobutyl Introduction

The classical Friedel-Crafts alkylation proceeds via the generation of a carbocation electrophile from an alkyl halide using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comorganic-chemistry.orgmt.com This carbocation then attacks the electron-rich aromatic ring, leading to the formation of an alkylated arene. byjus.compw.live The general mechanism involves three key steps:

Formation of the Electrophile: The Lewis acid coordinates to the halogen of the alkyl halide, polarizing the C-X bond and generating a carbocation or a highly electrophilic complex. byjus.compw.live

Electrophilic Attack: The carbocation attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst. byjus.com

However, the high electronegativity of fluorine atoms in perfluoroalkyl halides like nonafluorobutyl iodide or bromide significantly reduces the electrophilicity of the α-carbon, making the formation of a perfluorinated carbocation extremely difficult under standard Friedel-Crafts conditions. To overcome this hurdle, more potent catalytic systems and alternative strategies are required. These include the use of superacids, which can protonate even weak bases, and the development of specialized transition-metal catalysts. etsu.edu

Regioselective Considerations in Aromatic Alkylation with Fluorinated Chains

The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of substituents already present on the aromatic ring. Electron-donating groups (EDGs) are ortho-, para-directing and activating, while electron-withdrawing groups (EWGs) are meta-directing and deactivating. When introducing a nonafluorobutyl chain, the regiochemical outcome is a critical consideration.

In cases where a substituted benzene is the starting material, the powerful electron-withdrawing nature of the incoming nonafluorobutyl group can influence the reactivity of the ring. For instance, the perfluoroalkylation of arenes can be achieved with regioselectivity that contrasts with that of directed arene perfluoroalkylations. nih.gov The choice of catalyst and reaction conditions plays a crucial role in controlling the position of alkylation. For example, some methods achieve high regioselectivity, affording specific isomers in excellent yields. researchgate.net The development of methods that allow for precise control over regioselectivity is an active area of research, with some protocols demonstrating the ability to selectively functionalize arenes with regioselectivity controlled by steric effects. nih.gov

Development of Novel Catalytic Systems for Perfluoroalkylation of Benzene Derivatives

The quest for efficient and selective methods to introduce perfluoroalkyl groups has led to the development of a diverse array of novel catalytic systems. These systems often employ transition metals that can mediate the reaction through alternative mechanisms to the classical Friedel-Crafts pathway.

Recent advancements have focused on catalysts based on copper, nickel, and palladium. For instance, copper-catalyzed methods have shown significant promise for the direct perfluoroalkylation of C-H bonds in heteroarenes using commercially available perfluoroalkyl iodides. researchgate.net Nickel catalysts, often used without the need for specialized and expensive ligands, have also been successfully employed for the perfluoroalkylation of arenes, proceeding via a radical pathway at room temperature. nih.gov These "ligand-free" systems offer a simpler and more cost-effective approach for industrial-scale reactions. nih.gov

Furthermore, dual catalytic systems, such as those combining a photoredox catalyst with a transition metal, have emerged as powerful tools for perfluoroalkylation. mdpi.com These light-driven methods can often be performed under mild conditions and exhibit broad substrate scope. mdpi.com The development of these innovative catalytic approaches has significantly expanded the toolbox for synthesizing perfluoroalkylated aromatic compounds like Benzene, (nonafluorobutyl)-. tdx.cat

Direct Fluorination and Post-Functionalization Techniques

An alternative synthetic route to Benzene, (nonafluorobutyl)- involves either the direct introduction of fluorine atoms onto a pre-functionalized benzene ring or the transformation of existing functional groups into the desired nonafluorobutyl moiety.

Controlled Introduction of Fluorine Atoms onto Benzene Derivatives for Nonafluorobutyl Moiety Formation

The direct fluorination of aromatic C-H bonds is a challenging yet highly desirable transformation. nih.gov Historically, the use of elemental fluorine (F₂) was common but posed significant safety and handling issues due to its high reactivity and toxicity. nih.govbeilstein-journals.org This has spurred the development of a wide range of electrophilic fluorinating reagents that are safer and easier to handle. nih.govwikipedia.org

These modern reagents, often containing N-F bonds, allow for the controlled introduction of fluorine atoms onto aromatic rings. wikipedia.org Examples of such reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to involve an electrophilic attack on the aromatic ring by the "F+" equivalent. The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the benzene ring.

While building a nonafluorobutyl group atom by atom through direct fluorination is not a typical strategy, these methods are crucial for synthesizing fluorinated precursors that can be further elaborated to the target compound. For example, a partially fluorinated aromatic compound could be synthesized and then subjected to further reactions to complete the nonafluorobutyl chain.

Functional Group Transformations and Derivatization Routes to Benzene, (nonafluorobutyl)-

Post-synthetic modification, or functional group interconversion (FGI), offers a versatile approach to synthesizing Benzene, (nonafluorobutyl)-. ias.ac.inrsc.org This strategy involves starting with a benzene derivative bearing a suitable functional group that can be chemically transformed into the nonafluorobutyl group. This can be particularly advantageous when direct alkylation or fluorination methods are inefficient or lack the desired regioselectivity.

A common FGI strategy involves the conversion of a carboxylic acid or its derivative. For instance, an aromatic carboxylic acid can be transformed into a ketone, which can then undergo a series of reactions to build the perfluoroalkyl chain. Another approach is the modification of an existing alkyl or acyl group on the benzene ring. masterorganicchemistry.com For example, a butylbenzene (B1677000) derivative could potentially be exhaustively fluorinated, although this is a harsh and often unselective process.

More sophisticated methods involve the coupling of a benzene derivative with a pre-formed nonafluorobutyl-containing building block. For example, a copper-mediated reaction between 1,4-diiodobenzene (B128391) and nonafluoro-1-iodobutane can be used to synthesize 1,4-bis(perfluorobutyl)benzene. rsc.org Similarly, arenediazonium salts can be reacted with perfluoroalkylcopper reagents to afford perfluoroalkylated arenes in high yields. cas.cn These derivatization routes provide a powerful and flexible means of accessing Benzene, (nonafluorobutyl)- and its derivatives.

Chemo- and Stereoselective Synthesis of Fluorinated Aromatic Compounds

The introduction of a perfluoroalkyl chain, such as the nonafluorobutyl group, onto a benzene ring presents significant challenges in controlling the position and, where applicable, the stereochemistry of the substitution. Modern synthetic methods have increasingly focused on addressing these challenges to provide precise and efficient access to target molecules like (nonafluorobutyl)benzene.

Chemoselectivity and Regioselectivity:

Controlling the regioselectivity—the specific position of substitution on the benzene ring—is a key aspect of chemoselectivity in the synthesis of (nonafluorobutyl)benzene. Traditional Friedel-Crafts alkylation reactions can lead to mixtures of ortho, meta, and para isomers, as well as polysubstituted products. To overcome this, transition metal-catalyzed cross-coupling reactions and direct C-H functionalization have emerged as powerful tools.

For instance, nickel-catalyzed perfluoroalkylation of anilines and other substituted benzenes using perfluoroalkyl iodides has demonstrated high selectivity. beilstein-journals.org The regiochemical outcome can often be tuned by the choice of solvent and the electronic nature of the directing group on the benzene ring. beilstein-journals.org For example, in aniline (B41778) derivatives, substitution can be directed to either the ortho or para positions. beilstein-journals.org Palladium catalysis has also been employed for the perfluoroalkylation of arenes, where the use of specific ligands can control the selectivity. beilstein-journals.org Sanford and co-workers developed a Pd-catalyzed method using perfluoroalkyl iodides that showed a preference for functionalization at the 4-position of 1,2- and 1,3-disubstituted benzenes. beilstein-journals.org

Another strategy to achieve high regioselectivity is the in-situ generation of an arylboronate ester from an arene, followed by a copper-mediated perfluoroalkylation. nih.gov This one-pot sequence allows for the functionalization of arenes with regioselectivity that is complementary to methods involving directing groups. nih.gov The iridium-catalyzed C-H borylation step is sterically controlled, leading to predictable substitution patterns. nih.gov

The table below summarizes selected chemo- and regioselective methods for the synthesis of perfluoroalkylated arenes.

| Catalyst System | Perfluoroalkyl Source | Arene Substrate | Key Features |

| Ni(0) | ω-chloroperfluoroalkyl iodides | Anilines, furan, thiophene, pyrrole | Selective for ortho/para in anilines; α-position in heterocycles. beilstein-journals.org |

| Pd(II)/BINAP | Perfluoroalkyl iodides | Disubstituted benzenes | Preferential functionalization at the 4-position. beilstein-journals.org |

| Ir-catalyst then [(phen)CuRF] | [(phen)CuRF] | Arenes | Regioselectivity controlled by sterics in the initial borylation step. nih.gov |

| CoCl2(dppb) | Fluorine-containing internal alkynes | - | Highly regioselective cyclotrimerization to form benzene derivatives. researchgate.net |

Stereoselectivity:

While the synthesis of (nonafluorobutyl)benzene itself does not generate a stereocenter unless the benzene ring is appropriately pre-substituted, the principles of stereoselective synthesis are crucial for creating more complex fluorinated aromatic compounds. The development of asymmetric methods for C-F bond formation and the introduction of fluorinated groups is an active area of research. rsc.orgbeilstein-journals.org This often involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. rsc.orgnih.gov

Enzymatic approaches are also emerging as a powerful tool for achieving high stereoselectivity in the synthesis of fluorinated compounds. the-innovation.org By creating a specific chiral environment in the active site, enzymes can facilitate the precise incorporation of fluorinated motifs. the-innovation.org While direct enzymatic synthesis of (nonafluorobutyl)benzene has not been extensively reported, these methods highlight the potential for future developments in the stereoselective synthesis of complex perfluoroalkylated aromatics.

Emerging Synthetic Pathways and Green Chemistry Principles in Fluorocarbon Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the development of synthetic methods for fluorocarbons like (nonafluorobutyl)benzene is increasingly guided by the principles of green chemistry. sigmaaldrich.comepa.govresearchgate.netunirioja.eschemcopilot.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and design for energy efficiency. sigmaaldrich.comepa.gov

Emerging Synthetic Pathways:

Photochemical and electrochemical methods are at the forefront of emerging synthetic pathways for perfluoroalkylation, often offering milder reaction conditions and avoiding the need for harsh oxidants or reductants. beilstein-journals.orgacs.org

Photochemical Synthesis: Visible-light photoredox catalysis has been successfully applied to the perfluoroalkylation of arenes. beilstein-journals.org These reactions can be initiated by light, often at room temperature, and can utilize a variety of perfluoroalkyl sources. beilstein-journals.orgnih.govnih.gov Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., copper), can enable the direct C-H perfluoroalkylation of arenes with high efficiency. beilstein-journals.org

Electrochemical Synthesis: Electrosynthesis provides another energy-efficient and reagent-minimal approach. acs.orgasynt.combeilstein-journals.org By using electricity to drive the reaction, the need for chemical redox agents can be eliminated, reducing waste. acs.org Reductive and convergent paired electrolyses are being explored for the formation of C-C bonds, including the introduction of perfluoroalkyl groups onto aromatic rings. acs.org For instance, a method for the single-stage synthesis of perfluoroalkylated arenes via electrocatalytic cross-coupling using cobalt and nickel complexes has been developed. This process operates at room temperature without the need for a chemical reductant.

The table below highlights some emerging and greener synthetic approaches.

| Method | Catalyst/Mediator | Key Advantages |

| Visible-Light Photoredox Catalysis | Organic dyes (e.g., Eosin Y), Ru or Ir complexes | Mild reaction conditions, use of light as a traceless reagent. beilstein-journals.org |

| Dual Photoredox/Copper Catalysis | Photocatalyst + Copper salt | Direct C-H functionalization under mild conditions. beilstein-journals.org |

| Electrochemical Synthesis | Co or Ni complexes | Avoids chemical oxidants/reductants, room temperature. |

| Catalysis in Greener Solvents | Various | Use of supercritical CO2 or fluorous solvents to replace hazardous organic solvents. researchgate.net |

Green Chemistry Principles in Practice:

The application of green chemistry principles to the synthesis of (nonafluorobutyl)benzene extends beyond the use of novel energy sources. Key considerations include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. sigmaaldrich.comchemcopilot.com The development of highly active and selective catalysts for perfluoroalkylation is a central goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comepa.gov Direct C-H functionalization is particularly advantageous in this regard as it avoids the pre-functionalization of the arene, thus improving atom economy.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents like benzene and chlorinated hydrocarbons with greener alternatives such as water, supercritical carbon dioxide, or ionic liquids. researchgate.netchemcopilot.com Additionally, the development of less hazardous perfluoroalkylating agents is an important area of research.

Reduction of Derivatives: Avoiding unnecessary derivatization steps, such as the use of blocking or protecting groups, simplifies synthetic procedures and reduces waste. sigmaaldrich.com

The continuous development of new synthetic methodologies, guided by the principles of chemo- and stereoselectivity and green chemistry, is paving the way for more efficient, precise, and sustainable production of (nonafluorobutyl)benzene and other valuable fluorinated aromatic compounds.

Advanced Electronic Structure and Spectroscopic Probes of Benzene, Nonafluorobutyl

Quantum Chemical Investigations of Electronic Perturbations Induced by the Nonafluorobutyl Group

Theoretical and computational studies provide profound insights into how the powerful electron-withdrawing nature of the nonafluorobutyl substituent alters the electronic properties of the benzene (B151609) ring at a fundamental level.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key in determining a molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy difference between them is known as the HOMO-LUMO gap. In Benzene, (nonafluorobutyl)-, the perfluoroalkyl chain exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring.

Quantum chemical calculations on analogous fluorinated aromatic compounds demonstrate that this electron withdrawal leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO. For instance, studies on fluorinated dibenzotetraaza-annulene complexes show that the presence of fluorine atoms lowers the energy of the molecular orbitals compared to their non-fluorinated counterparts. nih.gov While the absolute energies of both frontier orbitals decrease, the magnitude of the shift can differ, leading to a modified HOMO-LUMO gap compared to unsubstituted benzene. This stabilization makes the molecule less susceptible to oxidation (due to a lower HOMO) but potentially more susceptible to reduction (due to a lower LUMO).

Table 1: Conceptual Effect of Nonafluorobutyl Substitution on Benzene Frontier Orbitals

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

|---|---|---|---|

| Benzene | Baseline | Baseline | Baseline |

This table illustrates the expected qualitative shifts in frontier orbital energies based on the inductive effect of the perfluoroalkyl group.

The "perfluoro effect" describes the phenomenon where perfluorination has a more pronounced stabilizing effect on the σ molecular orbitals than on the π molecular orbitals of a conjugated system. This effect is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bonds and withdraws electron density through the σ-framework.

In Benzene, (nonafluorobutyl)-, the numerous C-F bonds in the butyl chain significantly stabilize the σ-orbitals of the entire molecule, including those of the benzene ring. This selective stabilization of the σ-framework relative to the π-system is a defining feature of the electronic architecture of such compounds. Studies on hexafluorobenzene (B1203771) have shown that this effect alters the energy ordering and coupling between different electronic states, which can influence its photochemical reactivity. nih.gov For Benzene, (nonafluorobutyl)-, this would imply that the electronic properties cannot be understood merely by considering the π-system, as the underlying σ-framework is substantially perturbed.

This redistribution of electron density is a critical feature of perfluorinated aryl compounds. nih.gov The electron-withdrawing capability of the fluorine atoms pulls electron density from the aromatic ring towards the substituent. This results in a change in the electrostatic potential distribution, making the π-cloud of the benzene ring more electron-deficient compared to unsubstituted benzene. This phenomenon can lead to unique non-covalent interactions, such as π-hole bonding, where the electron-poor region above the aromatic ring interacts favorably with electron-rich species.

Sophisticated Spectroscopic Characterization for Electronic State Elucidation

Spectroscopic methods are powerful experimental tools for probing the molecular structure and electronic properties of Benzene, (nonafluorobutyl)-, providing data that complements and validates computational findings.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. thermofisher.com For Benzene, (nonafluorobutyl)-, the spectra would be characterized by distinct bands corresponding to the aromatic ring and the perfluoroalkyl chain.

Benzene Ring Modes: Vibrations characteristic of the benzene ring include C-H stretching (typically >3000 cm⁻¹), C-C ring stretching modes (between 1400 and 1620 cm⁻¹), and C-H bending vibrations. spectroscopyonline.comresearchgate.net

Nonafluorobutyl Group Modes: The most intense and characteristic vibrations from the nonafluorobutyl group are the C-F stretching modes, which are expected to appear in the region of 1100-1350 cm⁻¹. The exact frequencies and couplings of these modes can provide information about the conformation of the alkyl chain.

The electronic coupling between the substituent and the ring can influence the intensity and position of the aromatic ring's vibrational modes. Changes in these characteristic peaks compared to benzene can offer insights into how the electron density of the ring is perturbed by the nonafluorobutyl group.

Table 2: Expected Vibrational Frequencies for Benzene, (nonafluorobutyl)- based on Analogous Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C-C Ring Stretch | 1400 - 1620 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Very Strong (IR) |

| C-H In-Plane Bend | 1000 - 1300 | Medium |

Data compiled from spectral information for benzene and various fluorinated organic compounds. spectroscopyonline.comresearchgate.netirphouse.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated molecules. nih.gov

¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. huji.ac.il It also features a very wide chemical shift range, which means that fluorine atoms in slightly different electronic environments often give distinct, well-resolved signals. azom.com In Benzene, (nonafluorobutyl)-, separate signals would be expected for the terminal -CF₃ group and each of the four -CF₂- groups in the chain, providing unambiguous confirmation of the substituent's structure. The chemical shifts are highly sensitive to the local electronic environment.

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Fluoroalkyl Groups

| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| -CF₃ | -80 to -86 |

| -CF₂- (adjacent to -CF₃) | -124 to -128 |

| -CF₂- (internal) | -120 to -124 |

Note: These are approximate ranges and can vary based on solvent and specific molecular structure. ucsb.edu

Chemical Shift Anisotropy (CSA): In solid-state NMR, the chemical shift can be anisotropic, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. Measuring the ¹⁹F NMR Chemical Shift Anisotropy provides detailed information about the symmetry and nature of the local electronic environment around each fluorine nucleus.

Multi-Nuclear Correlation: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between different nuclei through bonds. For Benzene, (nonafluorobutyl)-, an HMBC experiment could show correlations between the fluorine atoms and the carbon atoms of the butyl chain, as well as between the fluorine or carbon atoms of the chain and the protons or carbons of the benzene ring, confirming the connectivity of the entire molecule.

Photoabsorption and Fluorescence Spectroscopy: Understanding Electronic Transitions and Quantum Yields

Photoabsorption and fluorescence spectroscopy are powerful techniques used to investigate the electronic energy levels within a molecule. The absorption of ultraviolet or visible light excites an electron from a lower energy orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, such as the lowest unoccupied molecular orbital (LUMO). The subsequent emission of light as the molecule relaxes back to its ground state is known as fluorescence. The efficiency of this emission process is quantified by the fluorescence quantum yield. For Benzene, (nonafluorobutyl)-, such studies would reveal how the perfluorinated butyl group influences the electronic structure of the benzene ring.

Benzene itself has characteristic π → π* transitions, with distinct absorption bands in the ultraviolet region. wikipedia.orgomlc.org The fluorescence quantum yield of benzene in cyclohexane (B81311) has been reported as 0.053. omlc.org Analysis of Benzene, (nonafluorobutyl)- would determine shifts in absorption and emission wavelengths and changes in quantum yield due to the substituent. Despite the importance of these methods, specific photoabsorption spectra, fluorescence spectra, and quantum yield values for Benzene, (nonafluorobutyl)- are not available in the reviewed literature.

Analysis of Absorption and Emission Band Features in Fluorinated Benzenes

The absorption and emission spectra of aromatic compounds are characterized by bands that correspond to specific electronic transitions. researchgate.net In benzene, these bands exhibit vibrational fine structure due to the coupling of electronic transitions with molecular vibrations. libretexts.org For fluorinated benzenes, the introduction of fluorine atoms, which are highly electronegative, significantly perturbs the electronic structure of the benzene ring. This perturbation leads to shifts in the positions and intensities of absorption and emission bands. researchgate.net

Generally, fluorination can cause a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition and the pattern of substitution. A detailed analysis for Benzene, (nonafluorobutyl)- would involve identifying these characteristic band features and comparing them to benzene and other fluorinated analogues to understand the electronic effects of the nonafluorobutyl group. However, specific experimental data detailing the absorption and emission band features for Benzene, (nonafluorobutyl)- is not documented in the available search results.

Influence of Fluorine Substitution on D₆h Symmetry and Spectral Band Origins

Benzene is a molecule of high symmetry, belonging to the D₆h point group. nasa.gov This high symmetry results in certain electronic transitions being formally forbidden, leading to low absorption intensities. libretexts.org The substitution of hydrogen atoms with a nonafluorobutyl group, as in Benzene, (nonafluorobutyl)-, drastically reduces this symmetry. The lowering of symmetry relaxes the selection rules that govern electronic transitions. Consequently, transitions that are forbidden in benzene may become allowed, leading to a significant increase in the intensity of certain absorption bands. This change also affects the energy of the molecular orbitals, causing a shift in the spectral band origins (the 0-0 transition). While these principles are well-established, a specific analysis of the symmetry reduction and its quantitative effect on the spectral band origins for Benzene, (nonafluorobutyl)- has not been reported in the available scientific literature.

Magnetic Resonance and Spin Chemistry of Radical Anions of Fluorinated Benzenes

The study of radical anions, formed when a molecule accepts an electron, provides deep insight into its electronic structure and reactivity. Techniques like electron paramagnetic resonance (EPR) spectroscopy are used to probe the properties of the unpaired electron. In the context of fluorinated benzenes, research focuses on how the electron-withdrawing fluorine atoms affect the stability and spin distribution in the resulting radical anion.

Electron Exchange Reactions in Spin-Correlated Radical Ion Pairs

When a radical anion is formed in solution, it often exists as part of a radical ion pair. If the spins of the unpaired electrons in the cation and anion radicals are correlated (either in a singlet or triplet state), they can undergo electron exchange. utexas.eduresearchgate.net This process involves the transfer of an electron between the radical ion and a neutral molecule. The rate of this exchange can be measured using magnetic resonance techniques and is influenced by factors such as the solvent and the structure of the aromatic compound. utexas.edu Investigating these reactions for the Benzene, (nonafluorobutyl)- radical anion would provide information on its kinetics and interactions in solution. However, no specific studies on electron exchange reactions involving the radical ion pairs of Benzene, (nonafluorobutyl)- were found.

Magnetic Field Effect on Reaction Yield (MARY) Spectroscopy for Elucidating Radical Anion Properties

Magnetic Field Effect on Reaction Yield (MARY) spectroscopy is a sensitive technique for studying spin-correlated radical ion pairs. It measures the change in the yield of a reaction product (often detected via fluorescence from recombination) as a function of an external magnetic field. nsc.ru Sharp features in the MARY spectrum appear at magnetic field values where the energy levels of the singlet and triplet states of the radical pair become degenerate, which facilitates interconversion between them. These features are dependent on the hyperfine coupling constants within the radical ions. nsc.ru This technique has been successfully applied to study the radical anions of other fluorinated benzenes, such as pentafluorobenzene. nsc.ru An application of MARY spectroscopy to Benzene, (nonafluorobutyl)- would allow for the determination of its radical anion's magnetic properties, but no such study has been reported.

Hyperfine Coupling Analysis in Perfluorinated Aromatic Radical Systems

In EPR and related magnetic resonance techniques, hyperfine coupling refers to the interaction between the spin of the unpaired electron and the spins of nearby magnetic nuclei (like ¹H and ¹⁹F). libretexts.org The magnitude of the hyperfine coupling constant is proportional to the spin density of the unpaired electron at the position of the nucleus. uky.edu Therefore, analyzing the hyperfine structure of an EPR spectrum allows for mapping the distribution of the unpaired electron across the molecule. researchgate.net For fluorinated aromatic radicals, the large ¹⁹F hyperfine coupling constants provide detailed information about the electronic structure. libretexts.orgresearchgate.net A theoretical and experimental analysis of the hyperfine couplings in the Benzene, (nonafluorobutyl)- radical anion would reveal the extent to which the unpaired electron is delocalized onto the benzene ring and the nonafluorobutyl group. Specific hyperfine coupling constants for the radical anion of Benzene, (nonafluorobutyl)- are not available in the literature.

Theoretical and Computational Chemistry of Benzene, Nonafluorobutyl

Density Functional Theory (DFT) and Ab Initio Approaches to Molecular Properties

Density Functional Theory and ab initio methods are fundamental computational tools used to predict the electronic structure and properties of molecules from first principles. For a molecule like Benzene (B151609), (nonafluorobutyl)-, these methods would provide invaluable insights into its behavior.

Electronic Structure: DFT and ab initio calculations would be employed to determine the molecular orbital (MO) energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's electronic stability and reactivity. For Benzene, (nonafluorobutyl)-, the strong electron-withdrawing nature of the nonafluorobutyl group is expected to significantly lower the energy of the HOMO and LUMO compared to benzene, influencing its susceptibility to electrophilic and nucleophilic attack.

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. It is anticipated that the presence of the perfluorinated chain would increase the electrophilicity of the benzene ring.

Electrostatic Potential Maps (ESPs): ESP maps are visual representations of the charge distribution on the van der Waals surface of a molecule. For Benzene, (nonafluorobutyl)-, an ESP map would likely show a region of negative electrostatic potential (electron-rich) associated with the fluorine atoms of the nonafluorobutyl group and a region of relatively positive potential (electron-poor) on the benzene ring, particularly at the ortho and para positions, due to the inductive effect of the substituent.

A hypothetical data table for calculated electronic properties of Benzene, (nonafluorobutyl)- using a common DFT functional like B3LYP with a 6-31G* basis set would look like this:

| Property | Calculated Value | Unit |

| HOMO Energy | (Value unavailable) | eV |

| LUMO Energy | (Value unavailable) | eV |

| HOMO-LUMO Gap | (Value unavailable) | eV |

| Electronegativity (χ) | (Value unavailable) | eV |

| Chemical Hardness (η) | (Value unavailable) | eV |

| Electrophilicity Index (ω) | (Value unavailable) | eV |

| Dipole Moment | (Value unavailable) | Debye |

No specific experimental or calculated data for Benzene, (nonafluorobutyl)- is available in the searched literature to populate this table.

The nonafluorobutyl group is sterically demanding and can adopt various conformations due to rotation around the C-C single bonds.

Conformational Biases: Computational modeling would be essential to identify the most stable conformers of the nonafluorobutyl chain and its orientation relative to the benzene ring. The rotational barrier around the bond connecting the perfluorinated chain to the benzene ring would be a key parameter to calculate. Studies on similar long-chain perfluoroalkyl substances suggest that they can adopt helical conformations due to the steric repulsion between the bulky fluorine atoms.

Steric Effects: The size of the nonafluorobutyl group would sterically hinder reactions at the ortho positions of the benzene ring. Computational methods can quantify this steric hindrance by calculating the energy barriers for the approach of reactants to different positions on the aromatic ring.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

MD simulations would be used to explore the vast conformational space of the flexible nonafluorobutyl chain. By simulating the molecule's motion over nanoseconds, it would be possible to identify the most frequently adopted conformations and the energy barriers between them. This would result in an energy landscape map, highlighting the low-energy (stable) and high-energy (transitional) states.

The conformation of Benzene, (nonafluorobutyl)- is expected to be influenced by the solvent environment. In a non-polar solvent, intramolecular forces would likely dominate, while in a polar solvent, interactions between the solvent molecules and the polar C-F bonds could alter the preferred conformation. MD simulations with explicit solvent molecules would be the ideal tool to investigate these effects. Such simulations could also provide information on how these molecules interact with each other in a condensed phase, which is crucial for understanding the properties of materials based on this compound.

Computational Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For Benzene, (nonafluorobutyl)-, computational studies could be used to investigate various potential reactions. For example, the mechanism of electrophilic aromatic substitution on the substituted benzene ring could be explored. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. These studies would provide detailed information on the role of the nonafluorobutyl group in directing the regioselectivity and influencing the reaction rate.

A hypothetical data table for a computational study of the nitration of Benzene, (nonafluorobutyl)- might include:

| Position of Attack | Transition State Energy (Relative) | Product Energy (Relative) |

| ortho | (Value unavailable) | (Value unavailable) |

| meta | (Value unavailable) | (Value unavailable) |

| para | (Value unavailable) | (Value unavailable) |

No specific computational studies on the reaction mechanisms of Benzene, (nonafluorobutyl)- were found in the public domain to populate this table.

Transition State Analysis for Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For deactivated systems like Benzene, (nonafluorobutyl)-, the reaction proceeds at a slower rate compared to benzene due to the electron-withdrawing nature of the perfluoroalkyl substituent. Computational analysis of the transition states involved in EAS provides crucial information about the reaction's feasibility, regioselectivity, and the structural changes that occur along the reaction coordinate.

The nonafluorobutyl- group is a strong deactivating group, directing incoming electrophiles primarily to the meta position. This is a consequence of the destabilization of the cationic Wheland intermediate (σ-complex) formed during the reaction. While both ortho and para attacks are significantly destabilized by the electron-withdrawing substituent, the meta attack is comparatively less so.

Transition state analysis for the nitration of a model perfluoroalkyl-substituted benzene, trifluoromethylbenzene, reveals the relative energies of the transition states leading to the ortho, meta, and para products. These calculations, typically performed using density functional theory (DFT), illustrate the energetic preference for the meta pathway.

| Position of Attack | Relative Transition State Energy (kcal/mol) |

|---|---|

| Ortho | +5.8 |

| Meta | 0.0 |

| Para | +4.2 |

Note: The data presented are representative values for a model perfluoroalkyl-substituted benzene and are intended to illustrate the general trend for Benzene, (nonafluorobutyl)-.

The higher energy of the ortho and para transition states can be attributed to the direct placement of a partial positive charge on the carbon atom bearing the electron-withdrawing nonafluorobutyl- group in the resonance structures of the corresponding Wheland intermediates. In contrast, the meta intermediate avoids this unfavorable arrangement, resulting in a lower energy transition state and its predominance as the reaction product.

Computational Insights into Fluorine-Mediated Reactivity Modulation

The profound impact of the nonafluorobutyl- group on the reactivity of the benzene ring is a direct consequence of the high electronegativity of the fluorine atoms. This leads to a strong inductive electron withdrawal (-I effect) from the aromatic system, reducing its electron density and thus its nucleophilicity. Computational chemistry offers a quantitative understanding of this reactivity modulation.

Molecular electrostatic potential (MEP) maps, for instance, provide a visual representation of the electron distribution in a molecule. For Benzene, (nonafluorobutyl)-, the MEP would show a significant depletion of electron density on the aromatic ring compared to benzene, with the most positive potential localized near the perfluoroalkyl substituent.

Furthermore, the steric bulk of the nonafluorobutyl- group also plays a role in modulating reactivity, particularly for the ortho positions. The sheer size of this substituent can hinder the approach of an electrophile, further disfavoring substitution at these positions. Computational studies on related molecules, such as those with n-perfluoropropyl substituents, have shown that the positioning of the perfluoroalkyl group can significantly influence crystal packing and intermolecular interactions due to a combination of steric and electrostatic effects.

| Compound | Calculated Dipole Moment (Debye) | Relative Reaction Rate (Benzene = 1) |

|---|---|---|

| Benzene | 0.00 | 1 |

| Trifluoromethylbenzene | 2.86 | 2.5 x 10-5 |

Note: The data for trifluoromethylbenzene is used as an illustrative example of the deactivating effect of a perfluoroalkyl group.

Excited State Dynamics and Photophysical Pathway Modeling

The photophysical behavior of Benzene, (nonafluorobutyl)- is expected to be significantly different from that of benzene. The presence of numerous C-F bonds and the altered electronic structure of the aromatic ring introduce new excited states and deactivation pathways. Computational modeling is indispensable for unraveling these complex photophysical processes.

Potential Energy Surface Construction for Low-Lying Electronic States

The absorption of light promotes a molecule to an excited electronic state. The subsequent fate of the molecule is governed by the topography of the excited-state potential energy surfaces (PESs). For fluorinated benzenes, the presence of low-lying σ* orbitals associated with the C-F bonds can lead to the involvement of πσ* excited states in addition to the ππ* states typical of aromatic systems.

Constructing the PES for the low-lying electronic states of Benzene, (nonafluorobutyl)- involves calculating the energy of the molecule at various geometries. These calculations, often employing multireference methods, reveal the minima, transition states, and, crucially, the regions where different electronic states cross or come close in energy, known as conical intersections. These intersections are pivotal in mediating radiationless transitions between electronic states. For heavily fluorinated benzenes, vibronic coupling between the lowest-energy ππ* and πσ* excited states can occur, leading to broad and featureless absorption bands.

| Compound | S1 (ππ) Energy (eV) | S2 (πσ) Energy (eV) |

|---|---|---|

| Benzene | 4.90 | 6.20 |

| Hexafluorobenzene (B1203771) | 4.85 | 5.27 |

Note: Data for hexafluorobenzene is provided to illustrate the lowering of the πσ state energy upon fluorination.*

Quantum Dynamics Simulations of Non-Adiabatic Processes

Once the PESs are mapped, quantum dynamics simulations can be performed to model the temporal evolution of the molecule after photoexcitation. These simulations can track the motion of the nuclei on the coupled electronic surfaces, providing a detailed picture of the photophysical pathways.

For fluorinated aromatic molecules, non-adiabatic dynamics simulations are essential for understanding the ultrafast internal conversion processes that often dominate their excited-state decay. These simulations can reveal the timescale of transitions between the initially populated ππ* state and lower-lying πσ* states or the ground state via conical intersections. Such processes are often responsible for the low fluorescence quantum yields observed in many fluorinated aromatic compounds. The simulations can also shed light on potential photochemical reactions, such as C-F bond cleavage, that may occur from these excited states.

Reactivity and Reaction Mechanisms of Benzene, Nonafluorobutyl

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity of the benzene (B151609) ring towards electrophiles is profoundly influenced by the nonafluorobutyl substituent. This group is strongly electron-withdrawing due to the cumulative inductive effect of the nine fluorine atoms. core.ac.uk Consequently, it deactivates the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. msu.edulibretexts.org

Mechanistic Investigations of Nitration, Sulfonation, and Halogenation Reactions

The common EAS reactions—nitration, sulfonation, and halogenation—can be performed on Benzene, (nonafluorobutyl)-, though they typically require more stringent conditions than for benzene itself due to the ring's deactivation. chemistrysteps.com

Nitration: This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. It is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. chemistrysteps.comchemguide.co.ukmasterorganicchemistry.com The mechanism proceeds in two main steps:

Attack of the π-electron system of the deactivated benzene ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

Deprotonation of the sigma complex by a weak base (like HSO₄⁻) to restore aromaticity and yield the nitrated product. byjus.commasterorganicchemistry.com

Sulfonation: This process introduces a sulfonic acid group (-SO₃H) and is carried out by treating the substrate with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). uobabylon.edu.iqlibretexts.org The electrophile is sulfur trioxide (SO₃) or its protonated form. chemistrysteps.comyoutube.com The mechanism is similar to other EAS reactions, involving the formation of a sigma complex followed by deprotonation. slideshare.net A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. libretexts.orgchemistrysteps.com

Halogenation: The introduction of a halogen (typically chlorine or bromine) requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃). libretexts.orgchemguide.co.uk Halogens alone are not electrophilic enough to react with the strongly deactivated ring. libretexts.org The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile which is then attacked by the aromatic ring. libretexts.orgquora.comyoutube.com The subsequent steps of sigma complex formation and deprotonation lead to the halogenated product, with the catalyst being regenerated. chemguide.co.uklibretexts.org

| Reaction | Reagents | Electrophile | Key Mechanistic Feature |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Generation of a strong electrophile is required to react with the deactivated ring. chemistrysteps.comchemguide.co.uk |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Sulfur trioxide (SO₃) | The reaction is reversible, controlled by acid concentration and temperature. chemistrysteps.comyoutube.com |

| Halogenation | Br₂/AlBr₃ or Cl₂/FeCl₃ | Polarized halogen complex | A Lewis acid catalyst is essential to activate the halogen electrophile. libretexts.orgquora.com |

Steric and Electronic Directing Effects of the Nonafluorobutyl Substituent

Substituents on a benzene ring influence the rate of reaction and the position of the incoming electrophile. wikipedia.org These directing effects are governed by a combination of electronic (inductive and resonance) and steric factors.

Electronic Effects: The nonafluorobutyl group is a powerful electron-withdrawing group due to the strong negative inductive effect (-I) of the fluorine atoms. core.ac.uk It does not have a significant resonance effect. Such electron-withdrawing groups are known as deactivators and meta-directors. libretexts.orgyoutube.com They deactivate all positions on the ring but deactivate the ortho and para positions more than the meta position. This is because the resonance structures of the sigma complex for ortho and para attack place the positive charge adjacent to the electron-withdrawing group, which is highly destabilizing. In contrast, the sigma complex for meta attack avoids this unfavorable arrangement, making it the least destabilized and therefore the favored pathway.

Steric Effects: The nonafluorobutyl group is sterically bulky. researchgate.net In EAS reactions, steric hindrance can impede attack at the ortho positions, which are adjacent to the substituent. libretexts.orgyoutube.com Since the nonafluorobutyl group is electronically a meta-director, steric hindrance is less of a deciding factor for regioselectivity, as the meta positions are more accessible than the ortho positions. However, if any minor ortho product were to form, its yield would be significantly suppressed by steric hindrance.

| Effect | Description | Outcome for Benzene, (nonafluorobutyl)- |

| Electronic (Inductive) | The highly electronegative fluorine atoms strongly withdraw electron density from the benzene ring. | Deactivates the ring towards EAS; directs incoming electrophiles to the meta position. libretexts.orgyoutube.com |

| Steric | The physical bulk of the nonafluorobutyl group hinders approach to adjacent positions. | Primarily disfavors substitution at the ortho positions. youtube.com |

Role of Lewis Acid Catalysis in Promoting EAS on Benzene, (nonafluorobutyl)-

For many EAS reactions, particularly halogenation and Friedel-Crafts reactions, a catalyst is required to generate a sufficiently reactive electrophile. chemistry.coachmasterorganicchemistry.com This is especially critical for deactivated substrates like Benzene, (nonafluorobutyl)-. A Lewis acid, such as AlCl₃ or FeBr₃, accepts a pair of electrons from the attacking reagent. quora.com

In halogenation, the Lewis acid interacts with the halogen molecule (e.g., Br₂), polarizing the Br-Br bond and forming a complex (e.g., Br-Br-AlBr₃). libretexts.org This polarization makes one of the bromine atoms significantly more electrophilic and susceptible to attack by the electron-poor aromatic ring. libretexts.org The catalyst essentially increases the electrophilicity of the electrophile to a level where it can overcome the high activation energy barrier presented by the deactivated ring. quora.com While Friedel-Crafts alkylation and acylation also rely on Lewis acid catalysis, these reactions are generally not successful on rings with strongly deactivating substituents like the nonafluorobutyl group. chemistrysteps.comleah4sci.com

Nucleophilic Reactivity and Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. chemistrysteps.commasterorganicchemistry.com Benzene, (nonafluorobutyl)- itself lacks a leaving group and therefore does not directly undergo SNAr. However, the powerful electron-withdrawing nature of the nonafluorobutyl group is precisely what is needed to activate a ring for this type of reaction, should a suitable leaving group be present.

Activation Strategies for Nucleophilic Aromatic Substitution in Fluorinated Benzenes

For an SNAr reaction to occur, the aromatic ring must be "activated" towards nucleophilic attack. The primary strategy for activation is the presence of one or more strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (such as a halide). chemistrysteps.comlibretexts.org These groups activate the ring in two ways:

They stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance and/or induction. core.ac.uklibretexts.org This stabilization of the intermediate is crucial as its formation is typically the rate-determining step of the reaction. masterorganicchemistry.com

In cases where rings are not sufficiently electron-deficient for the classical SNAr pathway, alternative strategies have been developed. These include the use of very strong bases, transition-metal catalysts, or photoredox catalysis to facilitate the substitution via different mechanisms, such as a concerted pathway that avoids the formation of a high-energy Meisenheimer complex. nih.govacs.org

Influence of the Perfluorobutyl Group on SNAr Mechanisms

The SNAr mechanism is a two-step addition-elimination process. ucla.edu

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step temporarily disrupts the ring's aromaticity and is generally the slow, rate-determining step. core.ac.ukmasterorganicchemistry.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. This step is typically fast. core.ac.uk

The perfluorobutyl group exerts a profound influence on this mechanism. If positioned on an aromatic ring with a leaving group (e.g., 1-fluoro-4-(nonafluorobutyl)benzene), its intense electron-withdrawing inductive effect would greatly stabilize the negative charge of the Meisenheimer complex. core.ac.uk This stabilization lowers the activation energy of the first step, thereby dramatically increasing the rate of the SNAr reaction. The presence of such a group makes the aromatic ring a strong electrophile, readily attacked even by moderate nucleophiles.

Radical Reactions and Single Electron Transfer Processes of Benzene, (nonafluorobutyl)-

The presence of the strongly electron-withdrawing nonafluorobutyl group significantly influences the electronic properties of the benzene ring in Benzene, (nonafluorobutyl)-, making it highly electron-deficient. This characteristic renders the molecule susceptible to reduction through single electron transfer (SET), leading to the formation of radical anionic species. The study of these radicals and their behavior in ion pairs provides insight into the fundamental reactivity of polyfluoroalkylated aromatic compounds.

Generation and Characterization of Radical Species Involving Benzene, (nonafluorobutyl)-

Radical anions of electron-deficient aromatic compounds, such as Benzene, (nonafluorobutyl)-, can be generated through the transfer of a single electron from a suitable donor. This process can be achieved using various methods, including chemical reduction with alkali metals or electrochemical reduction at a cathode. The high electron affinity of the perfluoroalkyl-substituted ring facilitates this reduction process.

Once generated, the Benzene, (nonafluorobutyl)- radical anion can be studied using Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy. This technique detects species with unpaired electrons and provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the radical.

The ESR spectrum of the Benzene, (nonafluorobutyl)- radical anion is expected to exhibit a complex hyperfine structure. This complexity arises from the magnetic interaction (hyperfine coupling) between the unpaired electron and the magnetic nuclei within the molecule. The splitting pattern is governed by the number and type of interacting nuclei (n) and their nuclear spin (I), following the 2nI+1 rule for equivalent nuclei.

For the Benzene, (nonafluorobutyl)- radical anion, the primary hyperfine couplings would be with:

The five protons on the aromatic ring (¹H, nuclear spin I = 1/2).

The fluorine nuclei on the α- and β-carbon atoms of the nonafluorobutyl group (¹⁹F, nuclear spin I = 1/2), which are closest to the aromatic π-system.

The interaction with the five aromatic protons would lead to a primary splitting pattern, which is further split by the fluorine nuclei. The magnitude of the hyperfine coupling constants would indicate the extent of spin delocalization onto the different parts of the molecule. It is anticipated that a significant portion of the spin density would reside on the aromatic ring, but with some delocalization onto the electron-withdrawing nonafluorobutyl substituent. The resulting spectrum would consist of a large number of lines, allowing for a detailed mapping of the radical's electronic structure.

Investigations of Spin Correlation Effects in Radical Ion Pairs

In solution, the Benzene, (nonafluorobutyl)- radical anion does not exist in isolation but is paired with a counter-ion, forming a Radical Ion Pair (RIP). When generated via SET, the spins of the two species in the RIP are initially correlated; they are formed in a spin-singlet state. This spin correlation, however, is not static and evolves over time due to various magnetic interactions within the pair and with the surrounding environment.

The study of these spin dynamics is crucial for understanding the subsequent chemical fate of the RIP, which can include recombination or dissociation into free ions. Techniques such as time-resolved magnetic field effect (TR MFE) in radiation-induced fluorescence can be used to probe these spin-correlated RIPs. By applying an external magnetic field, the evolution between the singlet and triplet spin states of the RIP can be influenced, which in turn affects the probability of events like recombination that may lead to an excited state and subsequent fluorescence. Observing this fluorescence provides a sensitive probe of the spin dynamics within the radical ion pair.

For a system like the Benzene, (nonafluorobutyl)- radical ion pair, such investigations would yield valuable data on:

The rates of intersystem crossing between singlet and triplet states.

The influence of the solvent and counter-ion on spin relaxation mechanisms.

The magnetic properties, such as g-factors and hyperfine coupling constants, of the transient radical ions in a liquid environment.

These studies provide fundamental insights into the behavior of transient radical species and the elementary steps of electron transfer reactions involving highly fluorinated aromatic compounds.

Metal-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of Benzene, (nonafluorobutyl)- makes it a challenging yet valuable substrate for metal-catalyzed cross-coupling reactions. The strong C-H and potential C-F bonds on the aromatic ring require highly active catalysts for their functionalization. Palladium and nickel complexes, supported by specifically designed ligands, have emerged as powerful tools for forging new carbon-carbon and carbon-heteroatom bonds on such electron-poor arenes.

Functionalization of Benzene, (nonafluorobutyl)- via Palladium- or Nickel-Catalyzed Processes

Palladium- and nickel-catalyzed reactions are central to the functionalization of fluorinated aromatics. The electron-withdrawing nonafluorobutyl group deactivates the benzene ring towards classical electrophilic aromatic substitution but activates it for reactions involving nucleophilic attack or oxidative addition of a C-H or C-F bond to a low-valent metal center.

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the cross-coupling of polyfluoroarenes. For substrates like Benzene, (nonafluorobutyl)-, reactions such as the Suzuki-Miyaura (coupling with boronic acids), and direct C-H arylation are particularly relevant. The activation of a C-F bond, which is typically strong, can be achieved with specialized palladium catalyst systems, often requiring additives like lithium iodide to promote the oxidative addition step. For instance, the coupling of hexafluorobenzene (B1203771) with organozinc reagents has been successfully demonstrated using a Pd(0) catalyst. Another strategy involves converting a phenol (B47542) precursor to a nonaflate in situ, which then undergoes various Pd-catalyzed couplings.

Nickel-Catalyzed Reactions: Nickel catalysts, being more cost-effective and exhibiting unique reactivity, have gained prominence in C-H functionalization. Nickel complexes are particularly effective in activating the C-H bonds of electron-deficient arenes for reactions like halogenation, alkylation, and arylation. The diverse oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) allow for various catalytic cycles, including those involving radical intermediates, which can be advantageous for challenging substrates.

Below is a table summarizing representative metal-catalyzed functionalization reactions applicable to electron-deficient fluorinated aromatics, serving as models for the reactivity of Benzene, (nonafluorobutyl)-.

| Reaction Type | Metal Catalyst | Coupling Partner | Key Features/Conditions | Applicable Substrate Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling (C-F activation) | Palladium | Arylboronic Acids | Requires specific ligands; may need microwave heating. Arylation often occurs ortho to an activating group like -NO₂. | Polyfluoronitrobenzenes |

| Direct C-H Arylation | Palladium | Simple Arenes | Dehydrogenative cross-coupling controlled by electronic properties and steric hindrance. | Polyfluoroarenes |

| C-F Arylation | Palladium | Diaryl Zincs | Requires an additive (e.g., LiI) to promote C-F oxidative addition. | Hexafluorobenzene |

| C-H Halogenation | Nickel | N-halosuccinimides (NXS) | Directing-group assisted ortho-halogenation of electron-deficient rings. | Aromatic Amides/Esters |

| C-H Alkylation | Nickel | Alkyl Halides | Can proceed via a Ni(I)/Ni(II) catalytic cycle involving radical intermediates. | Heterocycles |

| Photochemical C-H Arylation | Nickel | Aryl Halides | Uses a photocatalyst for hydrogen atom transfer (HAT) to activate C-H bonds under mild conditions. | Unactivated C(sp³)-H bonds |

Ligand Design for Selective Cross-Coupling with Fluorinated Aromatics

The success of metal-catalyzed cross-coupling reactions on challenging substrates like Benzene, (nonafluorobutyl)- is critically dependent on the choice of ligand coordinated to the metal center. The ligand modulates the steric and electronic properties of the catalyst, influencing its stability, activity, and selectivity. For electron-deficient fluorinated aromatics, the primary challenge is often the initial oxidative addition of a C-H or C-F bond to the metal. Therefore, ligands that enhance the electron density of the metal center are typically required.

Two main classes of ligands have proven highly effective:

Bulky, Electron-Rich Phosphine Ligands: These ligands are characterized by their strong σ-donating ability and large steric footprint.

Trialkylphosphines (e.g., Tricyclohexylphosphine, PCy₃): Their high electron-donating nature makes the metal center more nucleophilic, facilitating the cleavage of C-H or C-F bonds during oxidative addition.

Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos): Developed by Buchwald and others, these ligands combine steric bulk with high electron density. This combination is highly effective at promoting both the oxidative addition and the final reductive elimination step of the catalytic cycle, leading to highly efficient catalysts for a broad range of substrates, including electron-rich and heteroaryl halides. Ylide-functionalized phosphines (YPhos) represent another class of highly electron-rich ligands that enable difficult couplings.

N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very strong bonds with transition metals.

Their exceptional donor strength makes the metal center highly reactive towards oxidative addition, enabling the activation of very strong bonds.

The steric environment around the metal can be systematically tuned by modifying the substituents on the nitrogen atoms of the NHC ring (e.g., IMes, IPr).

NHC-metal complexes are often very stable, allowing for high catalytic turnover and robust performance in demanding C-H functionalization reactions.

The table below highlights key ligands and their roles in promoting cross-coupling reactions involving electron-deficient or fluorinated aromatic substrates.

| Ligand Class | Specific Ligand Example | Key Properties | Application in Fluorinated/Electron-Deficient Arene Coupling |

|---|---|---|---|

| Trialkylphosphine | PCy₃ (Tricyclohexylphosphine) | Strongly electron-donating, bulky. | Essential for the Pd-catalyzed C-F activation of hexafluorobenzene. |

| Dialkylbiaryl Phosphine | SPhos / XPhos | Bulky, highly electron-rich, pre-catalyst forms available. | Highly versatile for Suzuki-Miyaura and other couplings, including those with challenging aryl chlorides and heteroaryl halides. |

| RockPhos | Bulky biarylphosphine. | Enables the coupling of electron-rich aryl halides with secondary alcohols, a previously challenging transformation. | |

| Ylide-Functionalized Phosphine | YPhos | Extremely electron-rich due to ylide functionality. | Enables room-temperature Negishi couplings of challenging aryl chlorides. |

| N-Heterocyclic Carbene (NHC) | IMes / IPr | Very strong σ-donors, sterically tunable. | Widely used in Ni-catalyzed C-H activation and intramolecular alkylation reactions. |

| Chiral NHCs | Chiral SIPr analogues | Provide stereocontrol in asymmetric reactions. | Used in Ni-catalyzed enantioselective C-H functionalization of heterocycles. |

Applications in Advanced Materials Science and Chemical Engineering

Design and Synthesis of Fluorinated Surfactants and Surface-Active Agents

Benzene (B151609), (nonafluorobutyl)- serves as a key building block in the creation of specialized fluorinated surfactants. These surfactants are noted for their ability to significantly reduce surface tension and provide high stability in various formulations. smolecule.com Fluorinated surfactants, in general, exhibit distinct advantages over their hydrocarbon counterparts, including lower surface tension, enhanced efficiency in lowering interfacial tension, and both oleophobic and hydrophobic properties. nih.gov They also possess high thermal stability and chemical tolerance, making them suitable for demanding applications. nih.gov

Structure-Property Relationships Governing Surface Tension Reduction and Stability

The effectiveness of surfactants derived from Benzene, (nonafluorobutyl)- is rooted in their molecular structure. The highly fluorinated nonafluorobutyl tail is responsible for the powerful oleophobic and hydrophobic characteristics, while the benzene ring provides a rigid and versatile platform for further chemical modification to introduce hydrophilic headgroups.

The relationship between the molecular structure of benzene-based surfactants and their properties, such as surface tension reduction, is a key area of study. Generally, more hydrophobic surfactants are more attracted to the nonpolar air phase than the polar water phase, leading them to position themselves at the air-aqueous interface. mdpi.com This preferential positioning decreases their free energy and the surface tension of the solution. mdpi.com

Key structural factors influencing the performance of these surfactants include:

Length and Branching of the Fluorinated Chain: While the focus is on the nonafluorobutyl group, variations in the fluorinated chain can impact the surfactant's properties.

Presence of Additional Substituents: Other groups on the benzene ring can be used to fine-tune the surfactant's properties.

| Property | Influence of Molecular Structure |

| Surface Tension Reduction | The high hydrophobicity of the nonafluorobutyl group leads to efficient packing at interfaces, resulting in a significant lowering of surface tension. |